Methyl 3-formyl-2-hydroxybenzoate
Overview
Description
Methyl 3-formyl-2-hydroxybenzoate is an organic compound with the molecular formula C9H8O4. It is a derivative of salicylaldehyde and is known for its unique chemical properties and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-formyl-2-hydroxybenzoate can be synthesized through several methods. One common approach involves the formylation of methyl salicylate using hexamethylenetetramine in the presence of strong acids such as polyphosphoric acid or trifluoroacetic acid . Another method includes the Wittig reaction with phosphonium ylides to form a pyran ring .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of high-temperature stable reagents and conditions to ensure high yield and purity. The compound is typically produced in large quantities for use as a reagent in the synthesis of coumarins and spiropyrans .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-formyl-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Methyl 3-carboxy-2-hydroxybenzoate.
Reduction: Methyl 3-hydroxymethyl-2-hydroxybenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-formyl-2-hydroxybenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-formyl-2-hydroxybenzoate involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, its hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity .
Comparison with Similar Compounds
Methyl 3-formyl-2-hydroxybenzoate can be compared with other similar compounds such as:
Methyl 3-hydroxybenzoate: Lacks the formyl group, resulting in different reactivity and applications.
Methyl 4-hydroxybenzoate:
Methyl 3-formyl-4-hydroxybenzoate: Similar structure but with the formyl group in a different position, leading to distinct chemical properties.
This compound is unique due to its specific functional groups and their positions, which confer distinct reactivity and applications in various fields .
Properties
IUPAC Name |
methyl 3-formyl-2-hydroxybenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-13-9(12)7-4-2-3-6(5-10)8(7)11/h2-5,11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGMFKZMNIHLSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30323173 | |
Record name | methyl 3-formyl-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30323173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3775-05-1 | |
Record name | NSC403259 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403259 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 3-formyl-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30323173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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